

A Comparative Guide to Spectroscopic Data Validation for Cycloocta[c]pyridazine Compounds

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of spectroscopic data for **Cycloocta[c]pyridazine** compounds and their analogues. Due to the limited availability of public spectroscopic data for the specific **Cycloocta[c]pyridazine** ring system, this guide leverages data from the parent pyridazine heterocycle and related fused systems to establish a framework for data validation. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of novel N-heterocyclic compounds.

Data Presentation: A Comparative Summary

The following tables summarize key spectroscopic data for pyridazine and a complex cyclooctane-fused pyridazine derivative. This comparative approach allows researchers to understand the characteristic spectral features of the core pyridazine ring and how they might be influenced by fusion to a cyclooctane moiety.

Table 1: ¹H NMR Spectral Data



Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Pyridazine	CDCl3	9.21	dd	4.9, 1.7	H-3, H-6
Pyridazine	CDCl3	7.75	dd	8.5, 4.9	H-4, H-5
Iridium- Pyridazine Complex	Methanol-d4	-21.49	S	-	Hydride

Note: Data for a simple **Cycloocta[c]pyridazine** is not readily available in public literature. The data for the Iridium-Pyridazine complex is provided to show a context where pyridazine proton signals are observed.[1]

Table 2: 13C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	
Pyridazine	CDCl₃	150.9	
Pyridazine	CDCl ₃	126.3	

Table 3: Infrared (IR) Spectral Data

Compound	Wavenumber (cm⁻¹)	Intensity	Assignment
Pyridazine (liquid)	~3050	Medium	C-H stretch (aromatic)
Pyridazine (liquid)	~1575, 1440, 1410	Strong	C=C, C=N stretching
Phenyl-pyridazine derivative	~3095	-	N-H stretch
Phenyl-pyridazine derivative	~1596	-	C=C aromatic stretch



Note: Specific IR data for **Cycloocta[c]pyridazine** is not available. The data for pyridazine and a phenyl-pyridazine derivative are provided as a reference.[2][3]

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Method	[M+H]+ (m/z)	Key Fragment Ions (m/z)
Pyridazine	Electron Ionization	81	53, 52, 51, 50
(1α,4α,4aα,10aα)-1,4, 4a,5,6,7,8,9,10,10a- decahydro-1,4,11,11- tetramethyl-1,4- methanocycloocta[d]p yridazine	Gas Chromatography- MS	-	Data not publicly detailed
4,4a,5,6,7,8,9,9a- octahydro-1,4,10,10- tetramethyl-1,4- methano-1H- cyclohepta[d]pyridazin e	Gas Chromatography- MS	-	Data not publicly detailed

Note: While the molecular ion for the complex cyclooctane-fused pyridazines is not explicitly stated in the public data, their mass spectra are available for reference.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the **Cycloocta[c]pyridazine** compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.



- Instrument Parameters (¹H NMR):
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Pulse Sequence: A standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- Instrument Parameters (¹³C NMR):
 - Spectrometer: A 75 MHz or higher field NMR spectrometer.
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.



- Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - ∘ Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation:
 - Ionization Source: Electrospray ionization (ESI) for polar compounds or electron ionization
 (EI) for more volatile and thermally stable compounds.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Instrument Parameters (ESI):
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas Flow: Adjusted to obtain a stable spray.
 - Drying Gas Temperature: Set according to the solvent and compound stability.
- Instrument Parameters (EI):
 - Ionization Energy: Typically 70 eV.

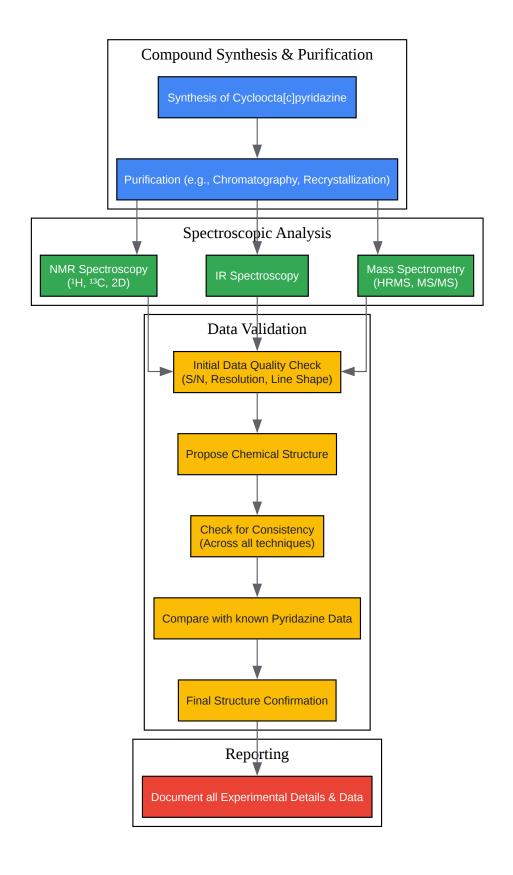


 Data Acquisition: Acquire data in full scan mode to obtain the molecular ion and fragmentation pattern. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Mandatory Visualization

The following diagrams illustrate a typical workflow for the validation of spectroscopic data for a novel **Cycloocta[c]pyridazine** compound.

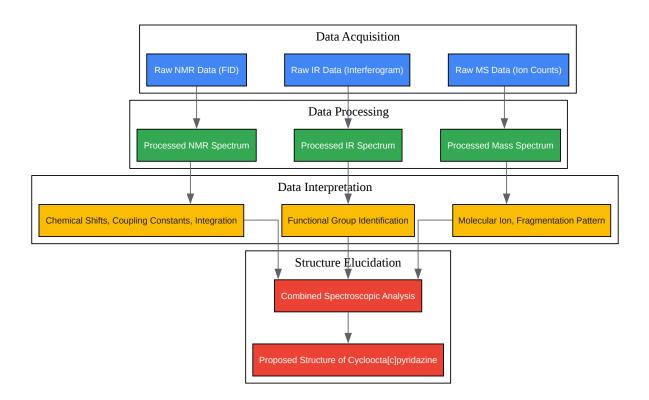




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Caption: Workflow for the spectroscopic data validation of a novel **Cycloocta[c]pyridazine** compound.



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Caption: Logical flow from raw spectroscopic data to the proposed chemical structure.

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